molecular formula C18H20ClN3O4S B3991556 4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine

4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3991556
M. Wt: 409.9 g/mol
InChI Key: NFEHRYDCPMZCNX-UHFFFAOYSA-N
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Description

4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group, a 4-methylphenylsulfonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps. One common approach starts with the preparation of the 4-chloro-2-nitrophenyl intermediate, which can be synthesized through nitration of 4-chlorophenyl compounds. The piperazine ring is then introduced through a cyclization reaction involving appropriate diamine precursors and sulfonylation agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-2-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)17-8-5-15(19)11-18(17)22(23)24/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEHRYDCPMZCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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